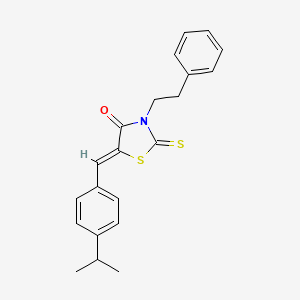

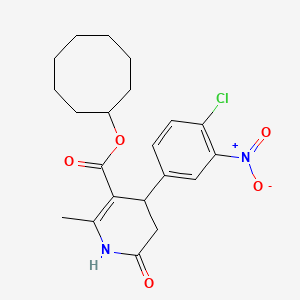

![molecular formula C19H21N5O2S B4620156 N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide

Overview

Description

Tetrazoles are a class of synthetic organic compounds that have found extensive use in medicinal chemistry, materials science, and as synthetic intermediates. The compound combines a tetrazole ring with an ethoxyphenyl and a methylphenyl group, suggesting potential applications in pharmaceuticals due to the bioactivity associated with these groups.

Synthesis Analysis

Tetrazoles are typically synthesized through [3+2] cycloaddition reactions of nitriles with azides, a method that could be adapted for the synthesis of the compound by incorporating the appropriate ethoxyphenyl and methylphenyl substituents. For example, Ueda et al. (1991) discussed the synthesis of compounds with a tetrazol-5-ylthio moiety, highlighting the structural analogies and potential synthesis pathways that might be relevant for our compound (Ueda et al., 1991).

Molecular Structure Analysis

The molecular structure of tetrazole derivatives, including those similar to the target compound, often involves detailed analysis using techniques like X-ray crystallography. For instance, Al-Hourani et al. (2016) described the crystal structure of a related tetrazole compound, providing insights into the arrangement and geometry that might be expected for our compound (Al-Hourani et al., 2016).

Scientific Research Applications

Dual Inhibition of Cyclooxygenase and 5-Lipoxygenase

One of the prominent research applications of similar compounds is their role as dual inhibitors of cyclooxygenase and 5-lipoxygenase. These enzymes are crucial in the inflammatory process, and their inhibition can lead to significant anti-inflammatory effects. For example, tepoxalin, a related compound, has been extensively studied for its oral anti-inflammatory capabilities, demonstrating inhibition of both cyclooxygenase and 5-lipoxygenase activities without significant accumulation in plasma, suggesting a promising avenue for further research into related compounds for inflammation treatment. The studies have highlighted the potential of these compounds in managing inflammation with a focus on their safety and efficacy profiles (Knight et al., 1996; Argentieri et al., 1994).

Antioxidant and Anticancer Activity

Another significant application area for compounds like N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide is in the development of antioxidant and anticancer therapies. A study on novel derivatives of similar structures reported enhanced antioxidant activity compared to well-known antioxidants like ascorbic acid. These derivatives also exhibited cytotoxic activity against cancer cell lines, indicating their potential as leads for anticancer drug development. This research underscores the dual functionality of these compounds in both antioxidant capacity and selective cytotoxicity towards cancer cells, highlighting their therapeutic potential (Tumosienė et al., 2020).

Gastric Acid Antisecretory Activity

Research into the applications of compounds with similar structural features has also explored their potential in treating conditions associated with excessive gastric acid secretion. Studies have synthesized and tested various analogs for their antisecretory activity, revealing some compounds' effectiveness in reducing histamine-induced gastric acid secretion. These findings open possibilities for developing new therapeutic agents for gastrointestinal disorders, focusing on controlling gastric acid production (Ueda et al., 1991).

Antimicrobial Activities

The antimicrobial potential of compounds bearing the tetrazole moiety, similar to N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide, has been a subject of investigation as well. Studies have highlighted the synthesis and evaluation of derivatives for their antimicrobial efficacy against various bacterial and fungal strains. These compounds' structure-activity relationship analyses offer insights into their mechanism of action and lay the groundwork for further optimizations to enhance their antimicrobial properties (Wardkhan et al., 2008).

properties

IUPAC Name |

N-(4-ethoxyphenyl)-3-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-3-26-17-9-7-15(8-10-17)20-18(25)11-12-27-19-21-22-23-24(19)16-6-4-5-14(2)13-16/h4-10,13H,3,11-12H2,1-2H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSYONHKFFVKHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCSC2=NN=NN2C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-bromo-3-methylphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4620073.png)

![[1-(2-pyrazinylcarbonyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B4620090.png)

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![2-[(4-methylbenzyl)thio]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B4620103.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)